molecular formula C7H14O B14341820 5-Methylhex-2-en-1-ol CAS No. 95979-32-1

5-Methylhex-2-en-1-ol

Cat. No.: B14341820
CAS No.: 95979-32-1
M. Wt: 114.19 g/mol
InChI Key: RISNXWHRJFCCNQ-UHFFFAOYSA-N
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Description

5-Methylhex-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction. This method yields the compound in a relatively short period of 17-21 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of palladium-catalyzed synthesis. This method utilizes vinylic bromides, olefins, and secondary amines to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Methylhex-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylhex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with distinct properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhex-5-en-2-ol
  • 3-Methylhex-5-en-4-ol
  • 4-Methylhex-1-en-3-ol

Uniqueness

5-Methylhex-2-en-1-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group at distinct positions. This structural arrangement imparts unique chemical and physical properties to the compound, making it valuable for various applications .

Properties

CAS No.

95979-32-1

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

5-methylhex-2-en-1-ol

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3

InChI Key

RISNXWHRJFCCNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CCO

Origin of Product

United States

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